1-Boc-1,12-diaminododecane
Description
1-Boc-1,12-diaminododecane is a Boc (tert-butoxycarbonyl)-protected diamine derivative of 1,12-diaminododecane. The parent compound, 1,12-diaminododecane (CAS 2783-17-7), is a linear aliphatic diamine with a 12-carbon chain and terminal amine groups . The Boc protection modifies one of the primary amines, enhancing stability during synthetic processes, particularly in peptide and polymer chemistry. These derivatives are critical intermediates in drug design, enabling controlled amine reactivity while preserving the second amine for further functionalization .
Properties
IUPAC Name |
tert-butyl 2,13-diaminotridecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O2/c1-17(2,3)21-16(20)15(19)13-11-9-7-5-4-6-8-10-12-14-18/h15H,4-14,18-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHDZMCLHCJVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCCCCCCCCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The most widely cited method for synthesizing 1-Boc-1,12-diaminododecane involves mono-protection of 1,12-diaminododecane using di-tert-butyl dicarbonate (Boc anhydride) under biphasic alkaline conditions . In this approach, 1,12-diaminododecane (1.0 g, 4.99 mmol) is dissolved in a 1:1 mixture of dichloromethane (DCM) and water (25 mL each). Sodium hydroxide pellets are added to deprotonate the amine, creating a reactive nucleophile. Boc anhydride (2.3 mmol) dissolved in DCM is introduced dropwise over 5 minutes, and the reaction is stirred vigorously for 1 hour at room temperature.
Key Advantages :
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High Yield (99%) : The biphasic system ensures efficient mixing while minimizing hydrolysis of the Boc group .
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Simplified Purification : After separating the organic layer, concentration under reduced pressure followed by crystallization in hot acetonitrile yields pure product (745 mg) .
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Analytical Validation : Successful mono-protection is confirmed via TLC (R<sub>f</sub> = 0.4 in DCM/MeOH 9:1) and mass spectrometry (observed m/z 300.48) .
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl of Boc anhydride. The aqueous phase neutralizes the generated tert-butyl carbonate byproduct, driving the equilibrium toward product formation .
Alternative Solvent Systems and Base Selection
A Chinese patent (CN105294502A) describes a related methodology for N-Boc protection of 1,6-hexanediamine, offering insights into solvent and base optimization . While focused on a shorter-chain diamine, the protocol highlights critical variables:
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Solvent : Pure DCM replaces the biphasic system, simplifying phase separation but requiring longer reaction times (overnight) .
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Base : Triethylamine (0.1 mol) substitutes NaOH, mitigating side reactions like overprotection or Boc group cleavage .
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Stoichiometry : A 5:1 molar ratio of diamine to Boc anhydride ensures selective mono-protection, yielding 73% .
Comparative Analysis :
| Parameter | Biphasic (NaOH) | Homogeneous (TEA) |
|---|---|---|
| Solvent System | DCM/H<sub>2</sub>O | DCM |
| Reaction Time | 1 hour | 12–18 hours |
| Yield | 99% | 73% |
| Purification | Crystallization | Extraction |
The superior yield in the biphasic system underscores the importance of alkaline conditions in accelerating the reaction. However, triethylamine-based methods reduce sensitivity to hydrolysis, making them preferable for moisture-sensitive substrates .
Analytical and Characterization Techniques
Post-synthesis analysis ensures product integrity:
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Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 300.48, matching the theoretical mass .
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TLC Monitoring : Mobile phases like DCM/MeOH (9:1) resolve mono- and di-Boc products, with R<sub>f</sub> values of 0.4 and 0.7, respectively .
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<sup>1</sup>H NMR : Key signals include δ 1.25–1.34 ppm (methylene protons) and δ 3.10 ppm (Boc-protected amine) .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-1,12-diaminododecane can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) to yield the free amine.
Coupling Reactions: The amine groups can participate in coupling reactions with carboxylic acids or activated esters to form amides or peptides.
Oxidation: The alkyl chain can be oxidized to produce corresponding alcohols or ketones.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Coupling Reactions: Carboxylic acids, activated esters, coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Deprotection: 1,12-diaminododecane.
Coupling Reactions: Amides, peptides.
Oxidation: Alcohols, ketones.
Scientific Research Applications
1-Boc-1,12-diaminododecane is widely used in scientific research due to its versatility and functional groups:
Chemistry: It serves as a linker or spacer in the synthesis of polymers and dendrimers.
Biology: The compound is used in the modification of biomolecules and the preparation of bioconjugates.
Medicine: It is employed in drug delivery systems and the design of therapeutic agents.
Industry: It finds applications in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Boc-1,12-diaminododecane exerts its effects depends on its specific application. For example, in drug delivery systems, the compound may interact with cell membranes or target specific receptors. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
1,12-Diaminododecane (Unprotected)
- Structure: Unprotected diamine with two primary amines.
- Reactivity: Highly reactive, prone to oxidation and undesired side reactions in acidic/basic conditions.
- Biological Activity: Substrate for mammalian polyamine oxidases (PAOs), with a pKi-pH profile showing pH-dependent enzyme binding .
N1-Acetyl-1,12-Diaminododecane
- Structure: Acetyl-protected derivative.
- Synthesis: Lower yield (~31%) compared to Boc-protected analogs, as shown by NMR and HRMS data .
- Enzyme Interaction: Exhibits distinct pKi-pH profiles in PAO studies, with reduced substrate specificity compared to the unprotected diamine due to steric hindrance from the acetyl group .
- Stability: Less acid-labile than Boc-protected analogs, making it less versatile in controlled-release applications.
Dodecane-1,12-diol
- Structure: A diol with hydroxyl termini.
- Physical Properties: Molecular weight 202.34 g/mol; stable under standard conditions but incompatible with strong acids/oxidizers .
- Applications: Primarily used in polymer and surfactant synthesis, lacking the amine functionality critical for biomedical conjugation .
N-Boc-1,6-Diaminohexane
- Structure: Shorter-chain Boc-protected diamine (6 carbons).
- Physicochemical Properties: Molecular weight 216.32 g/mol; high GI absorption and BBB permeability, making it suitable for CNS-targeting drug candidates .
- Key Difference: Reduced chain length limits its utility in long-chain polymer networks compared to 1-Boc-1,12-diaminododecane.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous Boc-protected compounds .
Biological Activity
1-Boc-1,12-diaminododecane, also known as tert-butyl (12-aminododecyl)carbamate, is a compound recognized for its significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound features a long alkane chain with terminal amine and Boc-protected amino groups, which contribute to its reactivity and functional versatility in various biological applications.
This compound is synthesized from 1,12-dodecanediamine and di-tert-butyl dicarbonate. The presence of the Boc (tert-butyloxycarbonyl) group allows for selective deprotection under mild acidic conditions, yielding the free amine that can participate in further chemical reactions .
Antimicrobial Activity
Research has demonstrated that diamines similar to this compound exhibit potent antimicrobial properties. For instance, studies have shown that compounds with structural similarities are effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. These diamines can disrupt bacterial membranes due to their positive charge, which interacts with the negatively charged components of the membrane .
Table 1: Antimicrobial Activity of Related Diamines
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 10 µg/mL |
| Compound 3 | Pseudomonas aeruginosa | 5 µg/mL |
| Compound 5 | Escherichia coli | 15 µg/mL |
Topoisomerase Inhibition
Another significant application of this compound is its role as a precursor in the synthesis of inhibitors for topoisomerase I. These inhibitors are crucial in cancer therapy as they interfere with DNA replication and transcription processes. The mechanism involves stabilizing the ternary cleavage complex formed during DNA breakage, which is essential for preventing the re-ligation of DNA strands .
Case Study: Topoisomerase Inhibition
In a study evaluating the effectiveness of various diamines as topoisomerase inhibitors, it was found that compounds derived from shorter diaminoalkanes exhibited enhanced anti-topoisomerase activity compared to those with longer side chains. Specifically, derivatives of this compound showed promising results in inducing DNA cleavage similar to established topoisomerase inhibitors like camptothecin .
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and nucleic acids. The positively charged amine groups allow these compounds to bind effectively to negatively charged biological macromolecules. This interaction leads to disruption of membrane integrity in bacteria and interference with DNA processes in eukaryotic cells.
Q & A
Q. How should researchers address discrepancies between theoretical and experimental yields?
- Methodological Answer :
- Error Analysis : Quantify losses during purification (e.g., column retention, solubility limits).
- Mechanistic Studies : Probe side reactions (e.g., Boc group cleavage) via LC-MS or in-situ IR.
- Computational Modeling : Use software (e.g., Gaussian) to predict thermodynamic vs. kinetic product distributions.
Report raw and normalized yields with error margins .
Q. What analytical methods validate the absence of residual reagents in this compound?
- Methodological Answer :
- GC-MS : Detect volatile byproducts (e.g., tert-butanol from Boc cleavage).
- Elemental Analysis : Confirm C/H/N ratios match theoretical values.
- Karl Fischer Titration : Quantify moisture content (<0.1% for stability).
Cross-correlate results to ensure comprehensive impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
